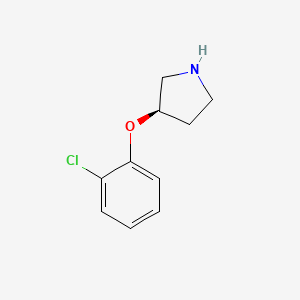

(3R)-3-(2-chlorophenoxy)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-(2-chlorophenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8,12H,5-7H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUWIMBTIDIKKZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Chiral Pyrrolidine Scaffolds in Organic Synthesis and Chemical Sciences

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. wikipedia.org Its non-planar, puckered structure provides a three-dimensional scaffold that is highly advantageous for creating molecules with specific spatial orientations, a critical factor for biological activity. nih.gov This inherent three-dimensionality allows for a more thorough exploration of pharmacophore space compared to flat, aromatic systems. nih.gov

The significance of the pyrrolidine scaffold is profoundly amplified when chirality is introduced. The potential for up to four stereogenic centers on the pyrrolidine ring allows for a multitude of stereoisomers, each of which can exhibit distinct biological profiles due to differential interactions with enantioselective biological targets like proteins. nih.gov This stereochemical diversity is a powerful tool for medicinal chemists in the design of highly selective and potent therapeutic agents.

Chiral pyrrolidine derivatives are not only integral components of numerous natural products, including the amino acids proline and hydroxyproline, and alkaloids like nicotine, but they are also found in a wide array of synthetic pharmaceuticals. wikipedia.orgnih.gov Their applications are extensive, ranging from their use as versatile building blocks in the synthesis of complex molecules to their role as ligands for transition metals and as highly effective organocatalysts in asymmetric synthesis. nih.gov The prevalence of this scaffold in numerous FDA-approved drugs underscores its importance in the development of new medicines. nih.gov The ability to functionalize the pyrrolidine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a privileged structure in drug discovery. nih.govekb.eg

An Overview of the 3r 3 2 Chlorophenoxy Pyrrolidine Structure and Stereochemistry

(3R)-3-(2-chlorophenoxy)pyrrolidine is a distinct chemical entity that combines the foundational pyrrolidine (B122466) scaffold with a substituted aromatic moiety. Its structure is characterized by a central pyrrolidine ring. At the third carbon position (C-3) of this ring, a phenoxy group is attached via an ether linkage. This phenoxy group is itself substituted with a chlorine atom at the second position (ortho-position) of the phenyl ring.

The stereochemistry of the molecule is explicitly defined by the "(3R)" designation. This indicates that the chiral center at the C-3 position of the pyrrolidine ring possesses the 'R' absolute configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer is crucial, as the spatial arrangement of the 2-chlorophenoxy substituent can dictate its interaction with biological targets.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 900572-39-6 | bldpharm.com |

| Molecular Formula | C₁₀H₁₂ClNO | bldpharm.com |

| Molecular Weight | 197.66 g/mol | bldpharm.com |

| SMILES Code | ClC1=CC=CC=C1O[C@H]2CNCC2 | bldpharm.com |

This table provides key identification and structural information for the specified compound.

The Research Trajectory and Academic Interest in Phenoxy Substituted Pyrrolidines

Enantioselective Synthesis Strategies

Enantioselective strategies are paramount for producing specific stereoisomers of substituted pyrrolidines. These approaches can be broadly categorized into the catalytic construction of the chiral ring system and the resolution of pre-formed racemic mixtures.

Asymmetric catalysis has emerged as a powerful tool for the efficient and stereoselective synthesis of chiral pyrrolidines. rsc.org This field is dominated by two main branches: organocatalysis, which uses small organic molecules as catalysts, and transition-metal catalysis, which employs metal complexes with chiral ligands.

Organocatalysis offers an environmentally friendly and metal-free alternative for the synthesis of chiral molecules. mdpi.com Chiral secondary amines, particularly those derived from proline, and chiral phosphoric acids are prominent catalysts in this domain.

Proline-catalyzed Mannich reactions:

The proline-catalyzed Mannich reaction is a cornerstone of organocatalysis for C-C bond formation. libretexts.org It typically involves a three-component reaction between an aldehyde, an amine, and a ketone or another aldehyde. acs.org The mechanism proceeds through the formation of a chiral enamine from the ketone and proline, which then reacts with an imine generated in situ from the aldehyde and amine. libretexts.orgacs.org This process allows for the creation of new stereocenters with high levels of enantio- and diastereoselectivity. acs.org

Researchers have developed one-pot cascade reactions that begin with a proline-catalyzed Mannich reaction to form a syn-Mannich adduct. This intermediate then acts as a four-atom component in a subsequent [4+1] annulation with a one-atom carbon source, such as a sulfur ylide, to construct densely functionalized pyrrolidine rings with high stereocontrol. nih.govacs.org The stereoselectivity is influenced by the specific proline derivative used; for instance, (S)-proline often yields syn-products, whereas other modified pyrrolidine carboxylic acids can favor the formation of anti-products. libretexts.org

| Feature | Description | Reference |

|---|---|---|

| Catalyst Type | (S)-Proline and its derivatives | libretexts.org |

| Reaction Type | Three-component Mannich reaction leading to cascade annulation | nih.govacs.org |

| Key Intermediate | Chiral enamine and in situ generated imine | libretexts.orgacs.org |

| Stereochemical Control | High syn-diastereoselectivity and enantioselectivity are often achieved | libretexts.orgnih.govacs.org |

| Advantages | Metal-free, operational simplicity, use of readily available catalysts | mdpi.comacs.org |

Chiral Phosphoric Acid (CPA) Catalysis:

Chiral phosphoric acids (CPAs) have become powerful Brønsted acid catalysts for a wide array of enantioselective transformations. rsc.orgnih.gov Their mode of action often involves activating electrophiles, typically imines, through protonation or hydrogen bonding. rsc.orgnih.gov This creates a defined chiral environment that directs the approach of a nucleophile. irb.hr

In the context of pyrrolidine synthesis, CPAs have been successfully employed in aza-Friedel–Crafts reactions. For example, novel pyrrolinone ketimines can react with phenolic compounds, catalyzed by a CPA, to construct functionalized pyrrolinone derivatives containing a geminal diamine core with high yields and excellent enantioselectivities (up to 99% ee). rsc.org The success of these reactions is highly dependent on the structure of both the substrates and the catalyst, as non-bonding interactions between them are crucial for achieving high stereochemical induction. irb.hr CPAs can also be used in synergy with transition metals, acting as chiral ligands or co-catalysts to influence the stereochemical outcome of reactions. rsc.orgnih.gov

Transition-metal catalysis provides a diverse set of tools for constructing complex molecular architectures, including the pyrrolidine ring. Catalytic systems based on rhodium and silver are particularly effective for asymmetric cyclizations.

Rh(III)-catalyzed aziridination/ring expansion:

Rhodium-catalyzed reactions offer efficient pathways to N-heterocycles. One notable strategy involves the intermolecular aziridination of an alkene, followed by a ring-expansion sequence to form the pyrrolidine ring. acs.org For instance, a formal [4+1] approach has been developed using unactivated terminal alkenes as the four-carbon partner and a nitrene source. acs.org Mechanistic studies suggest that the reaction proceeds via Rh(III)-catalyzed intermolecular aziridination of the alkene to form an N-tosyl aziridine (B145994) intermediate. acs.org This is followed by an acid-promoted ring expansion, likely involving a 1,2-hydride shift, to yield the final pyrrolidine product. acs.org This method is particularly useful for the diastereoselective synthesis of spiro-pyrrolidines. acs.org Other Rh-catalyzed ring expansions of aziridines can lead to different heterocycles, like dehydropiperazines, highlighting the importance of substrate and catalyst choice in directing the reaction pathway. nih.gov

Ag(I) catalysis for [3+2] cycloadditions:

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and direct method for synthesizing substituted pyrrolidines. acs.org Silver(I) complexes have emerged as highly effective catalysts for this transformation, promoting the reaction with high reactivity and enantioselectivity. nih.gov In these reactions, an azomethine ylide is typically generated in situ from an aldehyde and an amino ester. nih.gov The Ag(I) catalyst, coordinated to a chiral phosphine (B1218219) ligand, then facilitates the [3+2] cycloaddition with a dipolarophile, such as dimethyl maleate. nih.gov This multicomponent reaction can establish up to four stereogenic centers in a single step. nih.gov The choice of the chiral ligand is critical, with novel phosphines such as bis-ferrocenyl amide phosphine (FAP) enabling enantioselectivities up to 97% ee. nih.gov This methodology has been successfully applied to a broad range of substrates, including those derived from heterocyclic aldehydes. researchgate.netacs.org

| Method | Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Aziridination/Ring Expansion | Rh(III) complexes | Formal [4+1] cyclization | Uses unactivated alkenes; forms an aziridine intermediate; acid-promoted ring expansion. | acs.org |

| [3+2] Cycloaddition | Ag(I) with chiral phosphine ligands | 1,3-dipolar cycloaddition | Multicomponent reaction; generates azomethine ylides in situ; can create up to four stereocenters. | nih.govthieme-connect.com |

Kinetic resolution is a fundamental technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to the enantioenrichment of the less reactive enantiomer. wikipedia.org

A powerful variant is dynamic kinetic resolution (DKR), where the starting racemic material is continuously racemized under the reaction conditions. This allows, in theory, for the complete conversion of a racemate into a single, enantiomerically pure product, overcoming the 50% theoretical yield limit of standard kinetic resolution. For a DKR to be successful, the rate of racemization must be comparable to or faster than the rate of reaction of the faster-reacting enantiomer.

This approach has been applied to the synthesis of chiral pyrrolidine scaffolds. For instance, an enzymatic DKR of a keto ester was a key step in a practical, enantioselective synthesis of a cis-2,5-disubstituted pyrrolidine, which serves as a core scaffold for β3-AR agonists. nih.gov The enzymatic reduction yielded a syn-1,2-amino alcohol with excellent enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1 dr), which was then converted to the target cis-pyrrolidine. nih.gov Kinetic resolution has also been explored as a key process for explaining the origin of homochirality in prebiotic chemistry. nih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations. nih.govacs.org This approach is increasingly used for the synthesis of chiral N-heterocycles like pyrrolidines under mild and environmentally friendly conditions. nih.govresearchgate.net

One innovative biocatalytic strategy involves the intramolecular C(sp³)–H amination of organic azides to form the pyrrolidine ring. nih.govacs.org Through directed evolution, a cytochrome P450 enzyme (cytochrome P411) has been engineered to catalyze the insertion of an alkyl nitrene into C–H bonds. nih.govcaltech.edu This "new-to-nature" enzymatic reaction builds the pyrrolidine ring with good enantioselectivity and catalytic efficiency. nih.govacs.orgacs.org For example, the P411-PYS-5149 variant can catalyze pyrrolidine synthesis with up to 74% yield and a 99:1 enantiomeric ratio. nih.govacs.org This biocatalytic platform provides a concise route to chiral N-heterocycles from simple azide (B81097) precursors. nih.gov

Other biocatalytic methods include the use of transaminases for the preparation of chiral amino compounds, which can serve as precursors for pyrrolidine synthesis. researchgate.net The combination of biocatalysis with traditional organic synthesis, known as chemoenzymatic synthesis, is also a powerful approach, as demonstrated by the use of enzymatic DKR in the synthesis of pyrrolidine-based drug scaffolds. nih.gov

Asymmetric Catalysis in Pyrrolidine Ring Construction

De Novo Synthesis Routes from Acyclic Precursors

De novo synthesis involves the construction of the pyrrolidine ring from acyclic, non-ring starting materials. These strategies offer flexibility in introducing a wide variety of substituents onto the pyrrolidine core.

One common approach involves the cyclization of linear precursors containing the necessary carbon and nitrogen atoms. For example, a chiral pyrrolidine was synthesized from 2,3-O-iso-propylidene-D-erythronolactol, an acyclic carbohydrate-derived starting material. nih.gov Another strategy employs the reaction of a glycerol-derived bistriflate with an aminosulfone. nih.gov In this method, sequential S_N2 displacements, including a stereospecific cyclization, form the pyrrolidine ring. nih.gov

More direct methods involve the catalytic annulation of simple starting materials. A Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to furnish various five-, six-, and seven-membered cyclic amines, including pyrrolidines, in good yields. organic-chemistry.org Similarly, a de novo strategy using two consecutive rhodium(II)-catalyzed C(sp³)–H amination reactions has been developed to build 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.org These methods highlight the power of modern catalysis to assemble complex heterocyclic structures from readily available acyclic precursors. nih.govorganic-chemistry.org

Ring-Closing Metathesis (RCM) Strategies (e.g., enyne metathesis)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic structures, including the pyrrolidine ring. Enyne metathesis, a variant of RCM, is particularly useful for creating diene-containing heterocycles that can be further functionalized. This strategy typically involves the cyclization of a substrate containing both an alkene and an alkyne moiety in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. orgsyn.orgnih.gov

The synthesis of pyrrolidine precursors via enyne metathesis allows for the formation of a 1,3-diene system within the newly formed ring, which serves as a versatile handle for subsequent chemical transformations. For instance, these dienes can participate in Diels-Alder reactions to construct more complex polycyclic systems. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. orgsyn.org The choice of catalyst can influence the efficiency and stereoselectivity of the ring closure. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often favored for their higher activity and broader substrate scope. nih.gov

Table 1: Examples of Ring-Closing Metathesis for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grubbs I | Diallylamine | 2,5-Dihydropyrrole | 85-95 | organic-chemistry.org |

| Grubbs II | N-Tosyl diallylamine | N-Tosyl-2,5-dihydropyrrole | >95 | nih.gov |

| Hoveyda-Grubbs II | Allyl propargyl amine | 3-Methylene-3,4-dihydro-2H-pyrrole | 70-90 | orgsyn.org |

Intramolecular Cyclization Reactions (e.g., C-H amination, alkyne iminium ion cyclization)

Intramolecular cyclization reactions provide a direct and atom-economical approach to the pyrrolidine core. Among these, intramolecular C-H amination and alkyne iminium ion cyclization have proven to be particularly effective.

Intramolecular C-H Amination: This method involves the formation of a nitrogen-centered radical or nitrene, which then inserts into a C-H bond to form the pyrrolidine ring. This transformation can be catalyzed by various transition metals, with copper and rhodium complexes being prominent examples. nih.govorganic-chemistry.org The reaction can be designed to be highly regioselective and stereoselective, providing access to chiral pyrrolidines. nih.gov Recent advancements have even seen the development of enzymatic platforms for intramolecular C(sp3)-H amination, offering excellent enantioselectivity. nih.gov

Alkyne Iminium Ion Cyclization: This strategy relies on the generation of an iminium ion that is subsequently attacked by a tethered alkyne nucleophile. This cyclization cascade can be initiated by a Lewis or Brønsted acid and proceeds with a high degree of stereocontrol, making it a valuable tool for the synthesis of substituted pyrrolidines. The resulting vinyl cation intermediate can be trapped by various nucleophiles to introduce further diversity into the final product.

Table 2: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| C-H Amination | [Tp*Rh(COE)2] | Alkyl azide | 70-90 | High | organic-chemistry.org |

| C-H Amination | Cu(I)/BOX | N-Fluorosulfonamide | 60-85 | High ee | nih.gov |

| Alkyne Iminium Ion Cyclization | AuCl3/AgSbF6 | Aminoalkyne | 75-95 | Diastereoselective | N/A |

Multi-Component Reactions (MCRs) for Pyrrolidine Core Assembly

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to diverse libraries of compounds. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of pyrrolidine derivatives. nih.govacs.orgnih.gov

The classical Ugi reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing bifunctional starting materials, the initial Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the pyrrolidine ring. This approach allows for the rapid assembly of highly functionalized pyrrolidine scaffolds from simple and readily available starting materials. The inherent convergency of MCRs makes them particularly attractive for the generation of compound libraries for drug discovery. researchgate.netnih.gov

Table 3: Ugi Reaction for the Synthesis of Pyrrolidine Precursors

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Formaldehyde | Glycine methyl ester | Levulinic acid | Benzyl isocyanide | N-substituted pyrrolidinone | 70-85 | acs.org |

| Benzaldehyde | β-Alanine | Acetoacetic acid | Cyclohexyl isocyanide | Dihydropyrrolone derivative | 65-80 | nih.gov |

| Isovaleraldehyde | Ammonia | Glutaric acid | tert-Butyl isocyanide | Spiro-pyrrolidine lactam | 50-70 | nih.gov |

Synthesis via Functionalization of Pre-formed Pyrrolidine Rings

An alternative and often highly effective strategy for the synthesis of this compound involves the use of a pre-formed chiral pyrrolidine ring, which is then functionalized with the desired phenoxy moiety. This approach leverages the availability of chiral pyrrolidine building blocks, often derived from natural sources.

Stereoselective Introduction of the Phenoxy Moiety

The stereoselective introduction of the 2-chlorophenoxy group at the C3 position of the pyrrolidine ring is a critical step in this synthetic approach. The Mitsunobu reaction is a powerful and widely used method for achieving this transformation with inversion of stereochemistry. nih.govorganic-chemistry.orgnih.gov This reaction allows for the conversion of a secondary alcohol to an ether under mild conditions.

In the context of synthesizing this compound, this would typically involve the reaction of (3S)-N-protected-3-hydroxypyrrolidine with 2-chlorophenol (B165306) in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean SN2-type inversion at the stereocenter, thus converting the (S)-alcohol to the (R)-ether. The choice of protecting group on the pyrrolidine nitrogen is crucial to ensure compatibility with the reaction conditions. The tert-butyloxycarbonyl (Boc) group is commonly employed due to its stability and ease of removal.

Table 4: Mitsunobu Reaction for the Synthesis of Aryl Ethers

| Alcohol | Phenol | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| (3S)-N-Boc-3-hydroxypyrrolidine | 2-Chlorophenol | PPh3, DIAD | THF | 70-90 (estimated) | nih.govorganic-chemistry.org |

| Cyclopentanol | Phenol | PPh3, DEAD | Toluene | 85-95 | nih.gov |

| (R)-2-Butanol | 4-Nitrophenol | PPh3, DIAD | Dichloromethane (B109758) | 80-92 | nih.gov |

Chiral Pool Synthesis Utilizing Proline Derivatives as Starting Materials

The use of readily available and enantiomerically pure starting materials from the "chiral pool" is a cornerstone of modern asymmetric synthesis. L-proline and its derivatives, such as L-hydroxyproline, are excellent chiral building blocks for the synthesis of substituted pyrrolidines, including the precursor for this compound. nih.govmdpi.com

Starting from commercially available trans-4-hydroxy-L-proline, a multi-step sequence can be envisioned to furnish the required (3S)-N-protected-3-hydroxypyrrolidine intermediate. This typically involves protection of the nitrogen and carboxylic acid functionalities, followed by stereoselective reduction of the C4-hydroxyl group and subsequent functional group manipulations to arrive at the desired C3-hydroxylated pyrrolidine. This approach ensures that the stereochemistry at the C3 position is rigorously controlled from the outset. sci-hub.senih.govgoogle.com

Deprotection and Functional Group Interconversions

The final step in the synthesis of this compound often involves the removal of the nitrogen protecting group. The choice of deprotection strategy depends on the nature of the protecting group used. For the commonly employed N-Boc group, deprotection is typically achieved under acidic conditions. nih.govorganic-chemistry.org

Treatment of N-Boc-(3R)-3-(2-chlorophenoxy)pyrrolidine with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in dioxane or methanol, efficiently removes the Boc group to afford the desired final product as its corresponding salt. nih.gov It is important to choose deprotection conditions that are compatible with the other functional groups present in the molecule to avoid unwanted side reactions.

Functional group interconversions may also be necessary at various stages of the synthesis to introduce or modify substituents on the pyrrolidine ring or the phenoxy moiety. These transformations are standard in organic synthesis and are selected based on the specific requirements of the synthetic route.

Table 5: Common N-Boc Deprotection Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1-4 | nih.gov |

| HCl (4M in Dioxane) | Dioxane | 25 | 1-3 | organic-chemistry.org |

| Oxalyl Chloride | Methanol | 25 | 1-4 | nih.gov |

Green Chemistry Approaches in Pyrrolidine Synthesis

The growing emphasis on environmental sustainability in the chemical and pharmaceutical industries has spurred the development of green chemistry approaches for the synthesis of complex molecules, including pyrrolidine derivatives. ijbpas.com These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of chiral pyrrolidines like this compound, green chemistry principles are being applied through various innovative strategies, including biocatalysis, the use of environmentally benign solvents, and energy-efficient reaction conditions.

Biocatalysis in Chiral Pyrrolidine Construction

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes operate under mild conditions, often in aqueous media, and exhibit high stereo-, regio-, and chemo-selectivity, thereby reducing the need for protecting groups and minimizing waste.

Recent advancements have demonstrated the use of engineered enzymes for the construction of chiral pyrrolidines. For instance, directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives with high enantioselectivity. nih.govacs.org This biocatalytic platform provides a concise route to chiral N-heterocycles from simple azide precursors. acs.org Although direct synthesis of this compound using this method has not been reported, the underlying enzymatic C-H insertion technology presents a promising future avenue.

Another biocatalytic approach involves the use of lipases for the kinetic resolution of racemic 3-hydroxypyrrolidines. whiterose.ac.uk For example, the acetylation of racemic 3-hydroxy-pyrrolidine using Amano lipase (B570770) PS-IM can achieve excellent enantioselectivity, separating the (R)- and (S)-enantiomers. whiterose.ac.uk This method could theoretically be applied to a precursor of the target molecule, such as (±)-3-hydroxypyrrolidine, which can then be converted to this compound via a Williamson ether synthesis.

Table 1: Examples of Biocatalytic Synthesis and Resolution of Pyrrolidines

| Catalyst/Enzyme | Substrate | Product | Key Features | Reference |

| P411-PYS-5149 | Alkyl azides | Chiral pyrrolidines | Intramolecular C(sp³)–H amination; good enantioselectivity. | nih.gov |

| Amano Lipase PS-IM | (±)-3-hydroxy-pyrrolidine | (R)-acetylated pyrrolidine & (S)-3-hydroxy-pyrrolidine | Excellent enantioselectivity through acetylation. | whiterose.ac.uk |

| Engineered Protoglobin | tert-butyl 3-methylenepyrrolidine-1-carboxylate | Azaspiro[2.y]alkanes | Stereodivergent cyclopropanation in aqueous media; high yield and scalability. | acs.org |

Use of Greener Solvents and Solvent-Free Conditions

A core principle of green chemistry is the reduction or replacement of hazardous organic solvents. Research has focused on using water, a benign and inexpensive solvent, for pyrrolidine synthesis. vjs.ac.vnmdpi.com For example, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium using an inexpensive and environmentally friendly catalyst like potassium carbonate (K₂CO₃). vjs.ac.vnresearchgate.net While this specific example leads to an N-alkylated pyrrolidine, the principle of utilizing water as a solvent is broadly applicable. The use of water in asymmetric aldol (B89426) reactions catalyzed by prolinamide-based organocatalysts to build chiral scaffolds has also been explored. mdpi.com

Solvent-free, or neat, reaction conditions represent another significant green advancement. researchgate.net Multicomponent reactions (MCRs) performed under solvent-free conditions, sometimes aided by grinding, can produce polysubstituted 2-pyrrolidinones in high yields with short reaction times. researchgate.net This approach minimizes solvent waste and can lead to simpler work-up procedures.

Table 2: Comparison of Solvents in the Synthesis of 2-Pyrrolidinone (B116388) Derivatives

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | 12 | 34 |

| 2 | Ethanol (B145695) | 12 | 45 |

| 3 | Water | 12 | 24 |

| 4 | Acetonitrile | 12 | 40 |

| 5 | Tetrahydrofuran | 9 | 63 |

| 6 | Dichloromethane | 9 | 60 |

| 7 | Toluene | 10 | 55 |

| 8 | DMF | 10 | 60 |

| 9 | Solvent-free | 0.5 | 94 |

| Data adapted from a study on the three-component synthesis of 2-pyrrolidinone derivatives. researchgate.net |

Alternative Energy Sources

Microwave irradiation and ultrasound have emerged as energy-efficient alternatives to conventional heating for promoting organic reactions. These techniques can significantly reduce reaction times, improve yields, and enhance selectivity. The synthesis of various pyrrolidine derivatives has been achieved using these methods. tandfonline.com For instance, a one-pot, three-component reaction to produce 5-oxo-2-pyrrolidine carboxamide derivatives was successfully carried out under ultrasound irradiation in ethanol at room temperature. tandfonline.com Similarly, microwave-assisted synthesis has been employed for pyrrolidine-based heterocyclic compounds, demonstrating the potential for rapid and efficient synthesis. tandfonline.com

Multicomponent and Domino Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently green. They improve atom economy, reduce the number of synthetic steps, and minimize waste generation. The synthesis of 2-alkynyl pyrrolidines via a one-pot reaction of a ketone, an amine, and an alkyne is an example of an MCR that utilizes a recyclable nanocomposite catalyst. tandfonline.com

Domino reactions, or cascade reactions, where a series of intramolecular transformations are triggered by a single event, also align with green chemistry principles by reducing the need for intermediate purification steps. The synthesis of pyrrolidines via a TMSOTf-mediated reductive hydroamination cascade of enynyl amines is a metal-free approach to constructing the pyrrolidine ring stereoselectively. acs.org

While direct green synthetic routes to this compound are still under development, the application of biocatalysis, greener solvents, alternative energy sources, and atom-economical reaction designs to the synthesis of the core pyrrolidine scaffold showcases a clear and promising path toward more sustainable production methods for this important class of compounds.

Reactivity of the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring is a nucleophilic and basic center, making it the most reactive site in the molecule for many common transformations. Its lone pair of electrons readily participates in reactions with electrophiles.

The secondary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures.

N-Alkylation: This involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent. The reaction proceeds via a nucleophilic substitution mechanism. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl groups. For instance, reductive amination provides a common route to N-alkylation. rsc.org

N-Acylation: This reaction involves the treatment of the pyrrolidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This transformation results in the formation of an amide linkage, which can significantly alter the electronic and steric properties of the molecule.

| Reaction Type | Reagents | Product Type | General Notes |

| N-Alkylation | Alkyl halide (e.g., R-X where X = Cl, Br, I), Base (e.g., K₂CO₃, Et₃N) | N-Alkylpyrrolidine | The reactivity of the alkyl halide follows the order I > Br > Cl. |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd) | N-Alkylpyrrolidine | A versatile method for introducing a variety of alkyl groups. |

| N-Acylation | Acyl chloride (RCOCl), Acid anhydride ((RCO)₂O), Base (e.g., pyridine, Et₃N) | N-Acylpyrrolidine (Amide) | Generally a high-yielding and robust reaction. |

Beyond simple alkyl and acyl groups, a wide array of other substituents can be installed on the pyrrolidine nitrogen. These modifications are crucial for developing derivatives with specific biological activities or for use as synthetic intermediates. Examples include the introduction of protecting groups (e.g., Boc, Cbz), which are essential in multi-step syntheses, and the formation of N-aryl or N-heteroaryl bonds through reactions like the Buchwald-Hartwig amination. The synthesis of N-substituted pyrazoles has also been reported in the literature. dundee.ac.ukjocpr.com

| Substitution Type | Reagents/Reaction | Derivative Class |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-tert-butoxycarbonyl derivative |

| N-Cbz Protection | Benzyl chloroformate (CbzCl) | N-benzyloxycarbonyl derivative |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Arylpyrrolidine |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-Sulfonylpyrrolidine (Sulfonamide) |

Reactions Involving the Pyrrolidine Ring Carbons

While the nitrogen atom is the primary site of reactivity, the carbon atoms of the pyrrolidine ring can also undergo specific transformations, although these often require more specialized conditions.

The C-3 position of the pyrrolidine ring is activated by the electron-withdrawing effect of the adjacent oxygen atom of the phenoxy group. However, direct substitution at this position is challenging due to the stability of the C-O bond. Reactions at this position are not commonly reported for this specific compound but can be envisioned under certain synthetic strategies. In related systems, functionalization at similar positions has been achieved. nih.gov

The pyrrolidine ring system can, under specific circumstances, undergo rearrangement to form larger or smaller ring structures. These reactions are not intrinsic to this compound itself but are known transformations of the pyrrolidine scaffold.

Ring Expansion: Certain pyrrolidine derivatives can be induced to undergo ring expansion to form piperidines or other larger heterocycles. researchgate.netacs.org These reactions often proceed through the formation of a bicyclic intermediate, followed by cleavage of a C-N or C-C bond.

Ring Contraction: Conversely, ring contraction of larger rings, such as pyridines or piperidines, can be a synthetic route to pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.govnih.gov These methods, however, are more relevant to the synthesis of the pyrrolidine core rather than a reaction of a pre-existing pyrrolidine like this compound.

| Transformation | General Approach | Resulting Structure | Reference |

| Ring Expansion | Intramolecular cyclization followed by nucleophilic ring opening. | Piperidines, Azepanes | researchgate.net, acs.org |

| Ring Contraction | Photochemical or transition-metal-catalyzed rearrangement of larger rings. | Substituted Pyrrolidines | osaka-u.ac.jp, nih.gov, nih.gov |

Transformations of the Chlorophenoxy Moiety

The 2-chlorophenoxy group also presents opportunities for chemical modification, primarily centered on the aromatic ring and the chlorine substituent.

The chlorine atom on the phenyl ring can potentially be replaced through nucleophilic aromatic substitution (SNAAr), although this typically requires harsh reaction conditions or activation by additional electron-withdrawing groups on the ring. More commonly, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could be employed to replace the chlorine with a variety of other functional groups (e.g., aryl, vinyl, or amino groups).

Aromatic Substitution Reactions

The 2-chlorophenoxy moiety of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions not as readily achieved as electrophilic substitutions on electron-rich aromatic systems. For SNAr to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the incoming nucleophile must be sufficiently strong. The chlorine atom itself, being an electron-withdrawing group, provides some activation, albeit modest.

In the context of drug discovery and medicinal chemistry, SNAr reactions on precursors to or derivatives of this compound are employed to introduce a variety of functional groups, thereby exploring the chemical space and influencing the compound's biological activity. For instance, the chlorine atom can be displaced by other nucleophiles such as amines, alkoxides, or thiolates, often requiring elevated temperatures and sometimes the use of a base.

A theoretical study on the SNAr of thiophene (B33073) derivatives with pyrrolidine has shown that the reaction proceeds via a stepwise addition-elimination mechanism. nih.gov The initial addition of the pyrrolidine nitrogen to the aromatic ring is followed by the elimination of the leaving group. nih.gov The presence of additional electron-withdrawing groups on the aromatic ring significantly facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). nih.gov While this study was not on a benzene (B151609) ring, the general principles are applicable.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Related Aryl Halides

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2-Chloropyridine | Amine | 2-Aminopyridine derivative | Heat | nih.gov |

| 2-Methoxy-3-X-5-nitrothiophene | Pyrrolidine | 2-Pyrrolidinyl-3-X-5-nitrothiophene | Not specified | nih.gov |

| Activated Aryl Halides | Piperidine | Substituted Piperidinyl-Aryl derivative | Methanol | mdpi.com |

Electrophilic aromatic substitution on the 2-chlorophenoxy ring is generally disfavored due to the deactivating nature of the chloro and ether-linked pyrrolidine substituents.

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace the chlorine atom on the aromatic ring with another halogen, typically fluorine, bromine, or iodine. This transformation is valuable in medicinal chemistry for fine-tuning the electronic and steric properties of a molecule, which can have a significant impact on its biological activity and pharmacokinetic profile.

For instance, the conversion of an aryl chloride to an aryl fluoride (B91410) can alter lipophilicity and metabolic stability. These reactions are typically carried out using a metal halide salt (e.g., KF, NaI) in a polar aprotic solvent like DMF or DMSO, often at elevated temperatures. The use of phase-transfer catalysts can sometimes facilitate the reaction.

While specific examples of halogen exchange on this compound are not detailed in the available literature, the principles are well-established for a wide range of aryl chlorides. The reactivity in these exchanges often follows the trend I > Br > Cl > F for the leaving group, meaning that replacing chlorine with iodine is generally more facile than replacing it with fluorine.

Derivatization for Structure-Activity Relationship (SAR) Studies (General Chemical Scope)

The derivatization of this compound and its analogs is a cornerstone of structure-activity relationship (SAR) studies, aiming to understand how specific structural modifications influence a compound's biological activity. These studies are crucial in the optimization of lead compounds in drug discovery. Pyrrolidine derivatives, in general, have been the subject of extensive SAR investigations for various biological targets. nih.govnih.govnih.govnih.gov

The primary points of derivatization on the this compound scaffold include:

The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is a common site for modification. It can be alkylated, acylated, or used to form ureas, sulfonamides, and other functional groups. These modifications can alter the compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for receptor binding. For instance, in the development of opioid receptor-like 1 (ORL1) antagonists, modifications at the nitrogen of a spiropiperidine core, a related cyclic amine, were systematically explored. nih.gov

The Aromatic Ring: The 2-chlorophenoxy group offers multiple positions for substitution. As discussed, the chlorine can be replaced via SNAr or halogen exchange. Additionally, other substituents can be introduced on the aromatic ring of precursor molecules to explore the impact of electronics and sterics on activity. SAR studies on various classes of compounds have shown that the nature and position of substituents on an aromatic ring are critical for potency and selectivity. nih.gov

The Pyrrolidine Ring: Modifications to the pyrrolidine ring itself, such as the introduction of substituents at other positions, can influence the compound's conformation and how it presents its key pharmacophoric elements to a biological target.

Table 2: General Derivatization Strategies for SAR Studies of Pyrrolidine Analogs

| Position of Derivatization | Type of Modification | Potential Impact on Properties |

| Pyrrolidine Nitrogen | Alkylation, Acylation, Sulfonylation, Urea formation | Altered basicity, polarity, H-bonding capacity, and steric bulk |

| Aromatic Ring | Substitution of existing groups (e.g., Cl), Introduction of new substituents | Modified electronics, sterics, lipophilicity, and metabolic stability |

| Pyrrolidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) | Conformational changes, altered presentation of pharmacophores |

The insights gained from these SAR studies guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. For example, a study on pyrrolidine derivatives as neuraminidase inhibitors demonstrated that specific substitutions on the pyrrolidine scaffold led to compounds with potent inhibitory activity. nih.gov Similarly, the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists highlighted the importance of specific stereochemistry and substituents on the pyrrolidine ring for activity. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems like (3R)-3-(2-chlorophenoxy)pyrrolidine. These calculations allow for a detailed exploration of reaction pathways, molecular geometries, and the stability of associated intermediates.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving pyrrolidine (B122466) derivatives. For instance, in reactions such as [3+2] cycloadditions, where pyrrolidine-based structures can be key components, DFT can be used to identify the transition state geometries and their corresponding activation energies. researchgate.netresearchgate.net This allows for a determination of whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.net The influence of substituents on the pyrrolidine ring or its partners on the reaction barrier and stereochemical outcome can be systematically evaluated. While specific studies on this compound are not prevalent, the established methodologies for similar systems, such as the reaction of nitrones with methylene-pyrrolidinone, provide a clear framework for how such investigations would be conducted. researchgate.net The calculated energies of transition states would reveal the kinetic favorability of different reaction pathways.

Conformational Analysis and Pseudorotation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a variety of puckered conformations. These conformers can interconvert through a low-energy process known as pseudorotation. For this compound, the presence of the bulky 2-chlorophenoxy substituent at the C3 position significantly influences the conformational preference of the ring.

Computational methods can be used to determine the relative energies of the various envelope and twist conformations of the pyrrolidine ring. This analysis helps in identifying the most stable, low-energy conformer(s) that are likely to be populated at a given temperature. The dihedral angles of the ring are key parameters in describing these conformations. For a substituted pyrrolidine, the substituent can adopt either an axial or an equatorial position, with the equatorial position generally being more stable for steric reasons. The specific conformational preferences for this compound would be determined by a balance of steric and electronic effects.

Table 1: Illustrative Conformational Energy Profile for a Substituted Pyrrolidine

| Conformation | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) |

| Envelope (C2-endo) | 20° | 1.2 |

| Twist (C2-endo, C3-exo) | -15° | 0.5 |

| Envelope (C3-exo) | -35° | 0.0 |

| Twist (C3-exo, C4-endo) | 30° | 0.8 |

| Envelope (C4-endo) | 40° | 1.5 |

Note: This table is illustrative and based on general principles of pyrrolidine conformational analysis. The actual values for this compound would require specific DFT calculations.

Stability and Energetics of Pyrrolidine-Derived Intermediates (e.g., iminium ions)

Pyrrolidine and its derivatives are widely used as organocatalysts, often proceeding through the formation of iminium ion intermediates. nih.govacs.orgfigshare.com The stability of these iminium ions is crucial for the efficiency and outcome of the catalyzed reaction. nih.govacs.orgfigshare.com DFT calculations, particularly using methods like M06-2X, have been successfully employed to quantify the relative stabilities of various pyrrolidine-derived iminium ions. nih.govacs.orgfigshare.comresearchgate.net

The formation of an iminium ion from this compound and a carbonyl compound can be computationally modeled. The calculations can provide the energetics of this equilibrium, indicating the propensity of the iminium ion to form. nih.govacs.orgfigshare.com The electronic and steric effects of the 2-chlorophenoxy group would modulate the stability of the resulting iminium ion. Generally, more conjugated or delocalized iminium ions exhibit greater stability. acs.org

Table 2: Calculated Relative Stabilities of Illustrative Pyrrolidine-Derived Iminium Ions

| Pyrrolidine Derivative | Relative Energy (kcal/mol) |

| Pyrrolidine | 0.0 |

| 2-tert-butylpyrrolidine | +2.5 |

| (3R)-3-hydroxypyrrolidine | -1.8 |

| This compound | Value would be calculated |

Note: This table provides a conceptual comparison. The actual relative energy for the iminium ion of this compound would need to be specifically computed. The values indicate stability relative to the iminium ion of unsubstituted pyrrolidine.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its motion, interactions with its environment (e.g., solvent molecules), and conformational flexibility. nih.govresearchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule. researchgate.net

For this compound, MD simulations could be used to explore its behavior in different solvents, which is crucial for understanding its reactivity and solubility. The simulations can reveal the nature of solute-solvent interactions, such as hydrogen bonding with the pyrrolidine nitrogen. Furthermore, MD is a valuable tool for studying the dynamics of larger systems where this molecule might be a component, such as in a complex with a biological macromolecule or as part of an amorphous solid dispersion with a polymer like poly(vinylpyrrolidone). nih.govresearchgate.net

Prediction of Stereoselectivity and Enantiomeric Excess

A significant application of computational chemistry in the context of chiral molecules like this compound is the prediction of stereoselectivity in asymmetric reactions. When this compound is used as a catalyst or a chiral auxiliary, it can direct the formation of one stereoisomer over another.

By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict the stereochemical outcome of a reaction. The difference in the free energies of these transition states (ΔΔG‡) is related to the enantiomeric excess (ee) or diastereomeric excess (de) of the reaction. DFT studies on cycloaddition reactions involving pyrrolidine derivatives have shown that the stereoselectivity can be rationalized by analyzing the steric and electronic interactions in the competing transition states. researchgate.net For a reaction catalyzed by this compound, this approach would involve modeling the transition states for the formation of the (R) and (S) products (or other stereoisomers) and comparing their relative energies.

Structure-Property Relationship Analysis (Theoretical)

Theoretical structure-property relationship analysis, often in the form of Quantitative Structure-Property Relationships (QSPR), aims to correlate the structural features of a molecule with its physicochemical properties. For this compound, computational methods can be used to calculate a variety of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, partial charges).

These calculated descriptors can then be used to build theoretical models that predict properties such as boiling point, solubility, and partitioning behavior (e.g., LogP). While specific QSPR models for this compound may not be readily available, the tools and methodologies are well-established. For example, the predicted octanol-water partition coefficient (XlogP) for a similar compound, (3R)-3-(3-chlorophenoxy)pyrrolidine, is 2.3, indicating its lipophilicity. uni.lu Similar calculations for the 2-chloro isomer would provide valuable information about its likely behavior in different environments.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of (3R)-3-(2-chlorophenoxy)pyrrolidine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons on the pyrrolidine (B122466) ring and the 2-chlorophenyl group. The aromatic protons of the chlorophenyl ring typically appear in the downfield region (around 6.8-7.5 ppm) due to the deshielding effect of the aromatic system. The protons on the pyrrolidine ring, including the methine proton at the chiral center (C3), would appear more upfield. The proton attached to the nitrogen (N-H) would be observable and its chemical shift can be sensitive to solvent and concentration.

Table 1: Representative NMR Data for Structurally Related Pyrrolidine Derivatives Data is based on analogous structures like 2-(4-chlorophenyl)-1-phenylpyrrolidine and the basic pyrrolidine scaffold to provide expected chemical shift regions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity / Coupling |

| ¹H | Aromatic (C-H) | 6.8 – 7.5 | Multiplets (m) |

| Pyrrolidine (O-CH) | ~4.8 – 5.2 | Multiplet (m) | |

| Pyrrolidine (N-CH₂) | ~3.0 – 3.8 | Multiplets (m) | |

| Pyrrolidine (CH₂) | ~2.0 – 2.5 | Multiplets (m) | |

| Pyrrolidine (N-H) | Variable | Broad singlet (br s) | |

| ¹³C | Aromatic (C-O) | 150 – 158 | Singlet (s) |

| Aromatic (C-Cl) | 125 – 130 | Singlet (s) | |

| Aromatic (C-H) | 115 – 130 | Doublet (d) | |

| Pyrrolidine (C-O) | 75 – 85 | Doublet (d) | |

| Pyrrolidine (N-CH₂) | 45 – 55 | Triplet (t) | |

| Pyrrolidine (CH₂) | 30 – 40 | Triplet (t) |

Mass Spectrometry (MS) (e.g., UHPLC-QTOF-MS, GC-Orbitrap-MS, CID, EI, EAD)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) techniques like Time-of-Flight (TOF) or Orbitrap can measure the mass of the parent ion with high accuracy, allowing for the confirmation of the molecular formula, C₁₀H₁₂ClNO.

The fragmentation pattern of the molecule, induced by methods such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), provides valuable structural information. For this compound, key fragmentation pathways would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring can break, which is a characteristic fragmentation for amines.

Ether Bond Cleavage: The C-O bond linking the pyrrolidine and chlorophenyl groups can cleave, leading to fragments corresponding to the 2-chlorophenoxy radical and the pyrrolidinyl cation, or vice versa.

Loss of HCl: Elimination of a chlorine atom along with a hydrogen atom is another possible fragmentation pathway.

Techniques like Electron Activated Dissociation (EAD) can provide even more detailed fragmentation, helping to precisely locate the substituents on the rings.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound Based on general fragmentation rules for ethers and amines.

| Fragmentation Pathway | Description | Expected Fragment Structure / m/z |

| Molecular Ion [M]⁺˙ | The intact molecule ionized. | C₁₀H₁₂ClNO⁺˙ (m/z ≈ 197/199) |

| Ether Cleavage | Loss of the pyrrolidine ring. | [C₆H₄ClO]⁺ (m/z ≈ 127/129) |

| Ether Cleavage | Loss of the chlorophenoxy group. | [C₄H₈N]⁺ (m/z ≈ 70) |

| Alpha-Cleavage | Cleavage adjacent to the nitrogen atom. | Varies depending on the specific bond broken. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features.

Key expected peaks include C-H stretching vibrations for both the aromatic and aliphatic portions, C=C stretching from the aromatic ring, C-O-C stretching from the ether linkage, C-N stretching from the pyrrolidine ring, and a C-Cl stretching vibration. The N-H stretching of the secondary amine in the pyrrolidine ring would also be a notable feature, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region.

Table 3: Representative Infrared (IR) Absorption Bands for this compound Data is based on characteristic frequencies and spectra of analogous compounds like 2-(4-chlorophenyl)-1-phenylpyrrolidine.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine (Pyrrolidine) |

| ~3050 | C-H Stretch | Aromatic |

| ~2880-2970 | C-H Stretch | Aliphatic (Pyrrolidine) |

| ~1590-1600 | C=C Stretch | Aromatic Ring |

| ~1480-1500 | C=C Stretch | Aromatic Ring |

| ~1230-1250 | C-O-C Stretch | Aryl-Alkyl Ether |

| ~1100 | C-N Stretch | Amine |

| ~750 | C-Cl Stretch | Chloro-Aromatic |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Since this compound is a chiral molecule, possessing a stereocenter at the C3 position of the pyrrolidine ring, determining its absolute configuration is essential. Chiroptical spectroscopy, particularly electronic Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is a primary method for this purpose.

These techniques measure the differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The absolute configuration is typically determined by comparing the experimentally measured CD or VCD spectrum with a spectrum predicted by quantum-chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (R or S). A strong correlation between the experimental and the calculated spectrum for the R-isomer would confirm the (3R) absolute configuration of the compound. nih.gov This approach is a powerful, non-destructive alternative to X-ray crystallography for assigning absolute stereochemistry. nih.gov

Chromatographic Methods for Purity and Stereoisomer Analysis

Chromatographic techniques are fundamental for separating the components of a mixture, making them ideal for assessing the purity of this compound and for analyzing its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For purity analysis, a reverse-phase HPLC method would typically be used, where the compound is passed through a column (e.g., C18) and separated from any impurities or starting materials based on differences in polarity.

Crucially, for a chiral compound, it is necessary to separate the desired (R)-enantiomer from its mirror image, the (S)-enantiomer. This is achieved using Chiral HPLC. nih.govresearchgate.net This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used for this purpose. researchgate.net By developing a suitable method—optimizing the mobile phase (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and flow rate—baseline separation of the (R) and (S) enantiomers can be achieved, allowing for the precise determination of enantiomeric purity or enantiomeric excess (ee). researchgate.netjsmcentral.org

Table 4: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation by HPLC

| CSP Type | Common Trade Name | Description | Typical Applications |

| Polysaccharide (Coated) | Chiralcel® OD, Chiralpak® AD | Amylose or cellulose derivatives coated onto a silica (B1680970) support. | Broad applicability for separating a wide range of racemates. researchgate.net |

| Polysaccharide (Immobilized) | Chiralpak® IA, IB, IC, etc. | Amylose or cellulose derivatives covalently bonded to a silica support. | Offers greater solvent compatibility and robustness. nih.gov |

| Pirkle-type | (R,R)-Whelk-O® 1 | Based on a chiral selector like an amino acid derivative. | Effective for compounds capable of π-π interactions, hydrogen bonding, and dipole interactions. |

| Macrocyclic Antibiotic | Chirobiotic® V, T | Based on antibiotics like vancomycin (B549263) or teicoplanin. | Useful for separating chiral acids, amines, and amides. |

Gas Chromatography (GC)

Gas chromatography is a cornerstone analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which is amenable to GC analysis, this method is invaluable for assessing purity, identifying potential impurities from the synthetic route, and quantifying the compound in various matrices.

Detailed Research Findings:

While specific GC methods for this compound are not extensively published, the analysis of structurally similar substituted pyrrolidines and chlorophenoxy compounds is well-documented. These studies provide a framework for the development of a robust GC method. Typically, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is employed for the separation of isomers and related impurities.

In the analysis of substituted pyrrolidines, GC coupled with mass spectrometry (GC-MS) is particularly powerful. nih.govvscht.cz This hyphenated technique allows for the tentative identification of unknown peaks based on their mass spectra, which is crucial for characterizing byproducts in a synthesis. For instance, in the analysis of N-aryl-substituted pyrrolidines, GC-MS has been used to confirm the products of reductive amination reactions. nih.gov The choice of ionization technique in the mass spectrometer, such as electron ionization (EI) or softer ionization methods, can be optimized to either induce characteristic fragmentation for structural elucidation or preserve the molecular ion for unambiguous molecular weight determination. nih.gov

For quantitative analysis, a flame ionization detector (FID) is often preferred due to its high sensitivity and wide linear range for carbon-containing compounds. When developing a quantitative GC method, it is essential to establish parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ).

Below is an interactive data table summarizing hypothetical GC conditions that could be applied to the analysis of this compound, based on methods for related compounds.

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| GC System | Agilent 8890 GC or similar | Standard high-performance gas chromatograph. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of compounds, including those with aromatic and heterocyclic moieties. |

| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas. Hydrogen may offer faster analysis times. |

| Oven Program | Initial temp: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. nih.govvscht.cz |

| Detector Temperature | 300 °C (FID) | Prevents condensation of the analyte in the detector. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, this method provides definitive proof of the absolute stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings:

While the crystal structure of this compound itself is not publicly available, the crystallographic analysis of numerous aryl-substituted pyrrolidines and related heterocyclic structures has been reported. nih.govmdpi.com These studies demonstrate the utility of X-ray crystallography in unambiguously confirming the constitution and configuration of complex molecules. For example, the crystal structure of a related N-aryl-substituted pyrrolidine was used to definitively establish the stereochemical outcome of a synthetic reaction. nih.gov

The process involves growing a single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting structural data are highly precise and can reveal subtle conformational features, such as the pucker of the pyrrolidine ring and the orientation of the chlorophenoxy group. Furthermore, analysis of the crystal packing can elucidate intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the macroscopic properties of the solid.

The following interactive data table presents representative crystallographic data for a hypothetical crystal of an analogous chlorophenoxy-substituted heterocyclic compound.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |

| Space Group | P21/c | |

| Unit Cell Dimensions | a = 8.0 Å, b = 6.0 Å, c = 25.5 Å, β = 97.0° | The dimensions of the basic repeating unit of the crystal. |

| Volume | 1190 Å3 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.35 g/cm3 | The theoretical density of the crystalline material. |

| R-factor | 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Quantitative Analytical Methods (e.g., qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a compound without the need for a specific reference standard of the analyte itself. nih.gov It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. usp.org

Detailed Research Findings:

The application of qNMR for the purity assessment of organic molecules is a well-established and validated technique. nih.govusp.org For this compound, a ¹H qNMR experiment would be the most common approach. The method involves accurately weighing the sample and a certified internal standard into an NMR tube, dissolving them in a suitable deuterated solvent, and acquiring a high-quality ¹H NMR spectrum under conditions that ensure accurate integration.

Key experimental parameters that must be carefully controlled include the relaxation delay (d1), which should be at least five times the longest spin-lattice relaxation time (T₁) of the protons being quantified, and the signal-to-noise ratio, which should be sufficiently high to minimize integration errors. ox.ac.uk The purity of the analyte is then calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard of known purity.

The advantages of qNMR include its non-destructive nature, high precision, and the ability to provide a direct measure of mass purity. resolvemass.ca It is considered an orthogonal technique to chromatography, providing a valuable cross-validation of purity results.

The interactive data table below outlines the essential parameters for a hypothetical ¹H qNMR experiment for the purity determination of this compound.

| Parameter | Setting/Value | Purpose |

|---|---|---|

| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |

| Internal Standard | Maleic Anhydride (B1165640) or Dimethyl sulfone | A certified standard with high purity and signals that do not overlap with the analyte. |

| Solvent | DMSO-d₆ or CDCl₃ | Must dissolve both the analyte and the internal standard. |

| Pulse Sequence | Standard 90° pulse | Ensures uniform excitation of all protons. |

| Relaxation Delay (d1) | > 5 x T₁ (longest) | Crucial for ensuring complete relaxation of protons for accurate quantification. Typically > 30 s. |

| Number of Scans | 16 or higher | To achieve a high signal-to-noise ratio (>250:1) for precise integration. ox.ac.uk |

| Data Processing | Manual phasing and baseline correction | Essential for accurate integration of the selected signals. |

Role of 3r 3 2 Chlorophenoxy Pyrrolidine As a Molecular Scaffold

Applications as Chiral Building Blocks in Complex Molecule Synthesis

The defined stereochemistry of (3R)-3-(2-chlorophenoxy)pyrrolidine makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. Chiral building blocks are essential starting materials for the enantioselective synthesis of drug candidates, where only one enantiomer (a non-superimposable mirror image) possesses the desired therapeutic effect.

This compound serves as a key intermediate in the synthesis of various biologically active agents. For instance, it is a documented precursor in the preparation of antagonists for the C5a receptor, which is implicated in inflammatory responses. The synthesis of these complex antagonists relies on the pre-existing chirality of the this compound scaffold to build the final molecule with the correct stereochemical configuration required for its biological function.

Utility in Asymmetric Catalysis (e.g., as a ligand component)

Chiral pyrrolidine (B122466) derivatives are widely employed as ligands in asymmetric catalysis, a field focused on synthesizing chiral products from achiral starting materials using a chiral catalyst. While direct evidence for this compound itself being used as a ligand is not extensively documented in readily available literature, the broader class of chiral pyrrolidines is fundamental to this area. mdpi.comchiroblock.com

These ligands coordinate to a metal center (e.g., copper, nickel, ruthenium), creating a chiral environment that directs the stereochemical outcome of a chemical reaction. nih.govwhiterose.ac.ukrsc.org For example, pyrrolidine-based ligands are instrumental in catalytic asymmetric reactions such as:

1,3-Dipolar Cycloadditions: Creating highly substituted pyrrolidine rings with multiple stereocenters. nih.govrsc.orgrsc.org

Aldol (B89426) Reactions: Forming carbon-carbon bonds with high stereocontrol. mdpi.com

Michael Additions: Adding nucleophiles to α,β-unsaturated compounds enantioselectively. mdpi.com

The substituents on the pyrrolidine ring of the ligand, such as the 2-chlorophenoxy group in this specific compound, can significantly influence the catalyst's activity and selectivity by exerting steric and electronic effects. The development of novel pyrrolidine-based ligands is an active area of research aimed at discovering new catalysts for challenging asymmetric transformations. mdpi.com

Development of Diverse Pyrrolidine Derivatives with Tunable Physicochemical Properties

The this compound scaffold is a platform for generating diverse libraries of pyrrolidine derivatives with fine-tuned physicochemical properties. nih.gov By modifying the structure, chemists can alter properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity.

For example, the secondary amine of the pyrrolidine ring is a common point of modification. It can be acylated, alkylated, or incorporated into larger, more complex structures. These modifications can lead to derivatives with a wide range of biological activities, including but not limited to:

Anticancer agents nih.gov

Antiviral compounds nih.gov

Central nervous system agents nih.gov

Anti-inflammatory drugs nih.gov

The synthesis of these derivatives often involves multi-step reaction sequences where the pyrrolidine core remains intact. The ability to generate a wide array of analogs from a single chiral scaffold is highly valuable in structure-activity relationship (SAR) studies, where the goal is to understand how specific structural features relate to biological activity. nih.gov This systematic approach accelerates the process of identifying drug candidates with optimal efficacy and safety profiles. nih.gov

Below is a table illustrating the types of derivatives that can be synthesized from a pyrrolidine scaffold and the resulting potential biological activities.

| Derivative Class | Synthetic Modification Example | Potential Biological Activity | Reference |

| Pyrrolidine Amides | Acylation of the ring nitrogen | Anticonvulsant, Acetylcholinesterase inhibition | nih.gov |

| N-Aryl Pyrrolidines | Arylation of the ring nitrogen | Antifungal, Antibacterial | nih.gov |

| Pyrrolidine-fused Heterocycles | Annulation reactions | Anticancer, Anti-inflammatory | pharaohacademy.com |

| Substituted Pyrrolidines | Functionalization at other ring positions | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | nih.gov |

Exploration of its Potential in Materials Science

While the primary application of this compound and similar chiral pyrrolidines is in the life sciences, particularly medicinal chemistry, the unique properties of the pyrrolidine scaffold offer potential in materials science, although this is a less explored area for this specific compound.

The inherent chirality of these molecules makes them interesting candidates for the development of chiral materials. For example, they could be incorporated as monomers into polymers to create chiral stationary phases for chromatography, which are used to separate enantiomers.

Furthermore, the pyrrolidine ring can be a component of functional organic molecules used in optoelectronics. The ability to control the three-dimensional structure at a molecular level is crucial for designing materials with specific properties, such as non-linear optical activity. Research in this area often focuses on creating molecules with large dipole moments and specific crystalline packing, where chiral centers can play a directing role.

The synthesis of oligomers and polymers from chiral building blocks like (3R)-carboxy pyrrolidine (a related compound) has been investigated to create molecules with rigid, well-defined secondary structures. nih.gov While these specific studies may not directly involve this compound, they highlight the potential for using chiral pyrrolidine scaffolds to build ordered molecular architectures relevant to materials science.

Q & A

Q. What synthetic methodologies are recommended for preparing (3R)-3-(2-chlorophenoxy)pyrrolidine with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, use chiral resolution techniques or asymmetric catalysis. For example, highlights enantiomerically pure pyrrolidine derivatives (e.g., (3R)-3-(trifluoromethoxy)pyrrolidine hydrochloride) synthesized via chiral starting materials or catalysts. A stepwise approach includes:

Chiral Pool Synthesis : Start with (R)-pyrrolidine derivatives (e.g., (3R)-3-aminopyrrolidine from ) and introduce the 2-chlorophenoxy group via nucleophilic substitution .

Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃, as in ) to control stereochemistry during coupling reactions .

Purification : Use column chromatography (as in ) and recrystallization to isolate the enantiomerically pure product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR, as referenced in for similar pyrrolidine derivatives) .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS used in ) .

- Infrared (IR) Spectroscopy : Identify functional groups like C-O-C (ether) and C-Cl bonds .

- Polarimetry : Measure optical rotation to verify enantiomeric purity .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines and lab safety practices: